Cas no 127619-49-2 (2-(α,β)-Hydroxy Rimantadine)

2-(α,β)-Hydroxy Rimantadine 化学的及び物理的性質
名前と識別子
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- 2-(α,β)-Hydroxy Rimantadine
- 2-(A,ß)-HYDROXY RIMANTADINE
- 1-(1-AMinoethyl)tricyclo[3.3.1.13,7]decan-2-ol
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計算された属性
- 精确分子量: 195.162314293g/mol
- 同位素质量: 195.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 46.2Ų
2-(α,β)-Hydroxy Rimantadine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H953370-2.5mg |
2-(α,β)-Hydroxy Rimantadine |
127619-49-2 | 2.5mg |
$1028.00 | 2023-05-18 | ||
TRC | H953370-25mg |
2-(α,β)-Hydroxy Rimantadine |
127619-49-2 | 25mg |
$8197.00 | 2023-05-18 |
2-(α,β)-Hydroxy Rimantadine 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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7. Book reviews
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
2-(α,β)-Hydroxy Rimantadineに関する追加情報
2-(α,β)-Hydroxy Rimantadine: A Comprehensive Overview
2-(α,β)-Hydroxy Rimantadine, with the CAS registry number 127619-49-2, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound is a derivative of rimantadine, which has been extensively studied for its antiviral properties. The hydroxy group attached to the α and β positions of the molecule introduces unique chemical and biological characteristics that make it a promising candidate for various applications in drug development.
The structural elucidation of 2-(α,β)-Hydroxy Rimantadine reveals a complex molecular framework that includes a bicyclic structure with hydroxyl groups at specific positions. These hydroxyl groups play a crucial role in determining the compound's solubility, stability, and bioavailability. Recent studies have highlighted the importance of these functional groups in enhancing the compound's ability to interact with viral proteins, thereby inhibiting viral replication.
In terms of synthesis, 2-(α,β)-Hydroxy Rimantadine is typically derived through a multi-step organic synthesis process that involves the modification of rimantadine. The introduction of hydroxyl groups at the α and β positions requires precise control over reaction conditions to ensure high yields and purity. Researchers have explored various synthetic pathways, including oxidation reactions and enzymatic modifications, to optimize the production of this compound.
The pharmacological properties of 2-(α,β)-Hydroxy Rimantadine have been extensively studied in recent years. Preclinical studies have demonstrated that this compound exhibits potent antiviral activity against a wide range of viruses, including influenza A and B strains. Its mechanism of action involves the inhibition of viral entry into host cells by targeting specific viral surface proteins. This makes it a potential candidate for developing broad-spectrum antiviral therapies.
In addition to its antiviral properties, 2-(α,β)-Hydroxy Rimantadine has shown promise in other therapeutic areas. For instance, recent research has explored its potential as an anti-inflammatory agent due to its ability to modulate inflammatory pathways. This dual functionality underscores the versatility of this compound in addressing multiple disease states.
The safety profile of 2-(α,β)-Hydroxy Rimantadine has also been evaluated in preclinical models. Studies indicate that it exhibits low toxicity at therapeutic doses, making it a safe candidate for further clinical development. However, additional research is required to fully understand its long-term effects and potential for adverse reactions.
In conclusion, 2-(α,β)-Hydroxy Rimantadine, with CAS number 127619-49-2, represents a significant advancement in antiviral drug development. Its unique chemical structure and diverse pharmacological properties make it a valuable tool for addressing emerging viral threats and other disease conditions. As research continues to uncover new insights into its mechanisms and applications, this compound holds great promise for future therapeutic interventions.
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